4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide 4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide
Brand Name: Vulcanchem
CAS No.: 105883-79-2
VCID: VC20792083
InChI: InChI=1S/C14H16N4O/c1-9-8-13(17-14(15)18(9)3)16-12-6-4-11(5-7-12)10(2)19/h4-8H,1-3H3,(H2,15,16,17,19)/p+1
SMILES: CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C
Molecular Formula: C14H17N4O+
Molecular Weight: 257.31 g/mol

4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide

CAS No.: 105883-79-2

Cat. No.: VC20792083

Molecular Formula: C14H17N4O+

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide - 105883-79-2

Specification

CAS No. 105883-79-2
Molecular Formula C14H17N4O+
Molecular Weight 257.31 g/mol
IUPAC Name 1-[4-[(2-amino-1,6-dimethylpyrimidin-1-ium-4-yl)amino]phenyl]ethanone
Standard InChI InChI=1S/C14H16N4O/c1-9-8-13(17-14(15)18(9)3)16-12-6-4-11(5-7-12)10(2)19/h4-8H,1-3H3,(H2,15,16,17,19)/p+1
Standard InChI Key HXXWJJSAVIDUCZ-UHFFFAOYSA-O
SMILES CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C
Canonical SMILES CC1=CC(=NC(=[N+]1C)N)NC2=CC=C(C=C2)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator